![molecular formula C5H10O5 B583942 D-[1,5-13C2]Ribose CAS No. 213825-56-0](/img/structure/B583942.png)
D-[1,5-13C2]Ribose
Overview
Description
D-[1,5-13C2]Ribose is a labeled form of D-ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, the primary source of energy for cells. The labeling with carbon-13 isotopes at positions 1 and 5 allows for detailed studies in metabolic pathways and molecular interactions. This compound is particularly valuable in research involving nuclear magnetic resonance spectroscopy and mass spectrometry due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[1,5-13C2]Ribose typically involves the incorporation of carbon-13 isotopes into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce the labeled ribose. The reaction conditions often involve specific enzymes that facilitate the conversion of glucose to ribose, ensuring the incorporation of the carbon-13 isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 isotopes into their metabolic pathways, producing labeled ribose as a byproduct. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled ribose .
Chemical Reactions Analysis
Types of Reactions: D-[1,5-13C2]Ribose undergoes various chemical reactions, including:
Oxidation: The aldehyde group in ribose can be oxidized to form ribonic acid.
Reduction: The aldehyde group can be reduced to form ribitol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various ribose derivatives depending on the substituent introduced
Scientific Research Applications
D-[1,5-13C2]Ribose has numerous applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular structures and interactions.
Biology: Helps in tracing metabolic pathways and understanding the role of ribose in cellular processes.
Medicine: Investigated for its potential in improving energy levels in patients with chronic fatigue syndrome and heart disease.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
The primary mechanism of action of D-[1,5-13C2]Ribose involves its role in the synthesis of adenosine triphosphate. By providing a labeled form of ribose, researchers can track its incorporation into adenosine triphosphate and other nucleotides, allowing for detailed studies of energy metabolism and nucleotide synthesis. The labeled ribose is incorporated into the pentose phosphate pathway, where it is converted into ribose-5-phosphate and subsequently into adenosine triphosphate .
Comparison with Similar Compounds
D-Ribose: The non-labeled form of ribose, commonly found in nature and used in energy production.
L-Ribose: The enantiomer of D-ribose, less common and not typically used in biological systems.
2-Deoxy-D-Ribose: A derivative of ribose lacking an oxygen atom at the second carbon, used in the structure of deoxyribonucleic acid.
Uniqueness: D-[1,5-13C2]Ribose is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies involving metabolic pathways and molecular interactions, offering insights that are not possible with non-labeled compounds .
Biological Activity
D-[1,5-13C2]Ribose is a stable isotopic form of D-ribose, a naturally occurring sugar integral to cellular metabolism and energy production. The incorporation of carbon-13 isotopes at positions 1 and 5 allows for advanced studies in metabolic pathways, particularly through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and implications in various fields of research.
D-Ribose Metabolism
D-Ribose plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of cells. It is involved in several key metabolic pathways:
- Pentose Phosphate Pathway (PPP) : D-Ribose is a vital component of the PPP, which generates NADPH and ribose-5-phosphate (R-5-P), essential for nucleotide synthesis and cellular respiration.
- ATP Production : Upon phosphorylation, D-Ribose is converted into R-5-P, subsequently contributing to ATP synthesis through the salvage pathway of nucleotide metabolism.
The rapid absorption and metabolism of D-Ribose enable it to enhance cellular energy levels effectively. Studies indicate that after administration, peak blood concentrations are typically reached within 36–44 minutes.
Pharmacokinetics
D-Ribose is absorbed quickly from the gastrointestinal tract and metabolized primarily in the liver and muscle tissues. The pharmacokinetic profile includes:
- Absorption : Rapid uptake into systemic circulation.
- Distribution : Widely distributed throughout body tissues where it participates in metabolic processes.
- Elimination : Primarily via renal pathways as metabolites.
Biological Activity and Applications
This compound has been extensively studied for its biological activity across various applications:
- Metabolic Studies : The isotopic labeling allows researchers to trace metabolic pathways involving ribose in real-time using NMR spectroscopy. This has significant implications for understanding energy metabolism in conditions such as cancer and metabolic disorders .
- Clinical Research : Investigated for its potential therapeutic effects in conditions like chronic fatigue syndrome and heart disease. Clinical trials have shown that D-Ribose supplementation can improve energy levels and exercise tolerance in patients with coronary artery disease .
- Food Science : Research indicates that ribose can influence flavor compounds in heated meat extracts, suggesting its role in food chemistry and processing .
Case Studies
Several studies highlight the biological activity of this compound:
- Case Study 1 : A study evaluated the effects of D-Ribose supplementation on patients with chronic fatigue syndrome. Results indicated a significant improvement in energy levels and quality of life metrics compared to placebo groups .
- Case Study 2 : In cancer research, hyperpolarized [1-13C]pyruvate was used alongside D-Ribose to monitor metabolic changes in tumor models during treatment with chemotherapeutic agents. The study demonstrated altered metabolic fluxes indicative of treatment response before observable changes in tumor size .
Data Table: Summary of Biological Activities
Activity Area | Description | Findings/Implications |
---|---|---|
Energy Metabolism | Enhances ATP production via PPP | Improved cellular energy status |
Clinical Applications | Used in chronic fatigue syndrome and heart disease research | Increased energy levels reported in clinical trials |
Food Chemistry | Influences flavor compound formation in meat products | Potential applications in food processing |
Metabolic Tracing | Traces metabolic pathways using NMR spectroscopy | Insights into cellular metabolism under various conditions |
Q & A
Q. How should D-[1,5-13C2]Ribose be safely handled and stored in laboratory settings to ensure isotopic integrity and researcher safety?
Basic Question
- Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling, including wearing nitrile gloves, eye protection, and lab coats. Avoid ingestion, inhalation, or skin contact. In case of exposure, rinse eyes with water for ≥10 minutes and seek medical attention .
- Storage : Store in airtight, labeled containers at room temperature, away from ignition sources. Ensure containers are not pressurized and are compatible with the chemical (e.g., glass or HDPE) .
- Isotopic Integrity : Minimize exposure to moisture and contaminants by using inert atmospheres (e.g., nitrogen) during aliquoting. Monitor storage conditions to prevent isotopic exchange or degradation .
What criteria should guide the formulation of research questions for studies involving this compound in metabolic flux analysis?
Basic Question
- FINER Framework : Ensure questions are F easible (e.g., access to ¹³C-NMR infrastructure), I nteresting (e.g., elucidating pentose phosphate pathway dynamics), N ovel (e.g., comparing isotopic tracer efficiency), E thical (proper disposal protocols), and R elevant (addressing gaps in isotope-based metabolic studies) .
- Methodological Alignment : Align with quantitative research designs (e.g., stable isotope-resolved metabolomics) or mixed-method approaches (e.g., combining NMR with LC-MS) .
Q. How can researchers optimize the synthesis and purification of this compound to achieve high isotopic enrichment (>98% ¹³C)?
Advanced Question
- Synthetic Routes : Use enzymatic or chemical methods to introduce ¹³C at positions 1 and 5. Enzymatic synthesis with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) may yield higher specificity but requires pH and temperature optimization .
- Purification : Employ column chromatography (e.g., ion-exchange resins) or recrystallization. Validate purity via ¹H/¹³C-NMR and mass spectrometry. Monitor for isotopic dilution during purification steps .
Q. What steps should be taken to resolve contradictions in isotopic labeling data from this compound experiments?
Advanced Question
- Data Validation :
- Error Sources : Assess instrument calibration (e.g., NMR shimming), sample preparation artifacts (e.g., incomplete quenching of metabolic reactions), or biological variability (e.g., cell culture heterogeneity) .
Q. What role does this compound play in elucidating metabolic pathways using ¹³C-NMR spectroscopy?
Basic Question
- Tracer Applications : The dual ¹³C labels enable tracking of ribose incorporation into nucleotides (e.g., ATP, RNA) and the pentose phosphate pathway. Position-specific labeling (C1 and C5) helps distinguish oxidative vs. non-oxidative pathways .
- Experimental Design : Use pulse-chase labeling in cell cultures or in vivo models. Terminate reactions at multiple timepoints to capture dynamic flux. Normalize data to unlabeled controls to account for natural abundance ¹³C .
Q. How can metabolic flux analysis (MFA) with this compound be adapted for complex biological systems, such as cancer cell lines or microbial communities?
Advanced Question
Properties
IUPAC Name |
(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GYGOELPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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